2-Methoxybenzoyl chloride

Catalog No.
S8051580
CAS No.
1300-64-7
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzoyl chloride

CAS Number

1300-64-7

Product Name

2-Methoxybenzoyl chloride

IUPAC Name

2-methoxybenzoyl chloride

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3

InChI Key

RZNHSEZOLFEFGB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)Cl

2-Methoxybenzoyl chloride, also known as o-Anisoyl chloride, is an organic compound with the molecular formula C₈H₇ClO₂ and a molecular weight of approximately 170.593 g/mol. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to a benzoyl chloride structure. It appears as a dark yellow liquid and is primarily used in organic synthesis due to its reactive acyl chloride functional group, which makes it useful for acylation reactions .

2-Methoxybenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. It is also flammable and reacts exothermically with water. Here are some safety precautions to consider when handling this compound []:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Handle the compound in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from moisture and incompatible chemicals.

Synthesis of Functional Molecules

One primary application of 2-MBC lies in the synthesis of other functional molecules. Its reactive acyl chloride group (COCI) allows it to participate in various reactions, including:

  • Friedel-Crafts Acylation: This reaction couples 2-MBC with aromatic rings to create new aromatic ketones. For instance, research describes its use in the preparation of 2-methoxybenzoyl-ferrocene through Friedel-Crafts acylation with ferrocene [].

Source

[] Sigma-Aldrich product page for 2-Methoxybenzoyl chloride,

  • Esterification: 2-MBC can react with alcohols to form 2-methoxybenzoyl esters. The specific properties of these esters can be tailored for various research purposes.
Typical for acyl chlorides, including:

  • Friedel-Crafts Acylation: It can react with aromatic compounds to introduce the 2-methoxybenzoyl group, which is useful in synthesizing substituted aromatic compounds .
  • Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as alcohols and amines, leading to the formation of esters and amides, respectively.
  • Formation of Anhydrides: It can react with carboxylic acids to produce anhydrides .

The synthesis of 2-methoxybenzoyl chloride can be achieved through several methods:

  • Direct Chlorination: Reacting 2-methoxybenzoic acid with thionyl chloride or oxalyl chloride yields 2-methoxybenzoyl chloride.
    C8H8O3+SOCl2C8H7ClO2+SO2+HCl\text{C}_8\text{H}_8\text{O}_3+\text{SOCl}_2\rightarrow \text{C}_8\text{H}_7\text{ClO}_2+\text{SO}_2+\text{HCl}
  • Friedel-Crafts Reaction: The reaction of methoxybenzene (anisole) with benzoyl chloride in the presence of a Lewis acid catalyst can also yield this compound .
  • Acylation of Methoxybenzene: Using acetic anhydride or acetyl chloride in the presence of a base can selectively acylate methoxybenzene to form 2-methoxybenzoyl derivatives.

2-Methoxybenzoyl chloride finds applications in various fields:

  • Organic Synthesis: It is widely used as an acylating agent in organic chemistry for synthesizing complex molecules.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in producing polymers and resins that require specific functional groups for further modification .

Interaction studies involving 2-methoxybenzoyl chloride primarily focus on its reactivity with nucleophiles. For instance, it has been shown to effectively react with amines and alcohols to form corresponding amides and esters. These interactions are crucial for developing new compounds with desired properties in medicinal chemistry and materials science .

Several compounds share structural similarities with 2-methoxybenzoyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Benzoyl ChlorideAcyl ChlorideLacks methoxy group; more reactive
4-Methoxybenzoyl ChlorideAcyl ChlorideMethoxy group at para position; different reactivity profile
2-Hydroxybenzoyl ChlorideAcyl ChlorideHydroxy group instead of methoxy; different solubility and reactivity
AnisoleEtherLacks acyl chloride functionality; less reactive

The presence of the methoxy group at the ortho position distinguishes 2-methoxybenzoyl chloride from other benzoyl chlorides, influencing both its chemical reactivity and potential applications in synthetic chemistry .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

170.0134572 g/mol

Monoisotopic Mass

170.0134572 g/mol

Heavy Atom Count

11

General Manufacturing Information

Benzoyl chloride, 2-methoxy-: ACTIVE

Dates

Last modified: 11-23-2023

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